molecular formula C20H26O2 B14541471 Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 62224-33-3

Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]-

Cat. No.: B14541471
CAS No.: 62224-33-3
M. Wt: 298.4 g/mol
InChI Key: MDRJUOUHBQUBDV-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups attached to a phenol ring, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 4-tert-butylphenol with 4-tert-butylphenol ether under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the two phenol units.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the phenol rings.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups and phenol rings play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1,1-dimethylethyl)-: A simpler compound with a single tert-butyl group.

    Phenol, 4,4’-[dithiobis(methylene)]bis-: Contains sulfur linkages between phenol units.

    Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate): A carbonate derivative of the phenol compound.

Uniqueness

Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- is unique due to its dual tert-butyl groups and ether linkage, which confer distinct chemical and physical properties

Properties

CAS No.

62224-33-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenoxy)phenol

InChI

InChI=1S/C20H26O2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,21H,1-6H3

InChI Key

MDRJUOUHBQUBDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C)(C)C)O

Origin of Product

United States

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